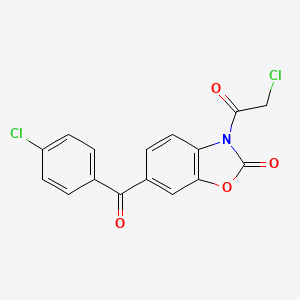

2(3H)-Benzoxazolone, 3-(chloroacetyl)-6-(4-chlorobenzoyl)-

Description

Chemical Identity and Nomenclature

The systematic IUPAC name for this compound is 3-(chloroacetyl)-6-(4-chlorobenzoyl)-2(3H)-benzoxazolone , reflecting its substitution pattern on the benzoxazolone scaffold. The core structure consists of a fused bicyclic system combining a benzene ring and an oxazolone lactam. Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 19932-84-4 |

| Molecular Formula | C₁₆H₁₀Cl₂NO₄ (derived) |

| Molecular Weight | 325.17 g/mol |

| Synonyms | 6-(4-Chlorobenzoyl)-3-(chloroacetyl)-2(3H)-benzoxazolone |

The benzoxazolone scaffold (C₇H₅NO₂) undergoes functionalization at the 3rd and 6th positions with chloroacetyl (-CO-CH₂Cl) and 4-chlorobenzoyl (-CO-C₆H₄-Cl) groups, respectively. These modifications introduce steric and electronic complexity, enabling diverse biological interactions.

Historical Context of Benzoxazolone Derivatives in Medicinal Chemistry

Benzoxazolone derivatives have been extensively explored since the mid-20th century for their pharmacological potential. Early studies identified their antimicrobial properties, leading to the development of compounds like zoxazolamine, a muscle relaxant. The structural flexibility of the benzoxazolone core allows for targeted modifications, making it a versatile scaffold in drug design.

Recent advances highlight benzoxazolones as:

- Kinase inhibitors : Modulating pathways in cancer therapeutics.

- Neuroprotective agents : Targeting NMDA and mGlu5 receptors in neurological disorders.

- Antimicrobial agents : Disrupting bacterial cell walls or enzyme function.

The introduction of electron-withdrawing groups, such as chloroacetyl and chlorobenzoyl, has further optimized their pharmacokinetic profiles, enhancing blood-brain barrier penetration and metabolic stability.

Significance of Chloroacetyl and Chlorobenzoyl Functional Groups

The chloroacetyl group (-CO-CH₂Cl) serves as a reactive electrophile, enabling covalent interactions with nucleophilic residues (e.g., cysteine thiols) in biological targets. This mechanism is critical for irreversible enzyme inhibition, as seen in protease inhibitors.

The 4-chlorobenzoyl group (-CO-C₆H₄-Cl) contributes to:

- Lipophilicity : Enhancing membrane permeability and target binding through hydrophobic interactions.

- Electronic effects : The chlorine atom’s electron-withdrawing nature polarizes adjacent bonds, increasing reactivity toward nucleophilic attack.

Combined, these groups create a bifunctional molecule capable of simultaneous covalent and non-covalent interactions, a strategy employed in multitarget drug design. For example, analogous compounds demonstrate dual activity against Bacillus cereus and Botrytis cinerea, attributed to synergistic effects between acyl and aryl substituents.

Table 1: Functional Group Contributions to Bioactivity

| Functional Group | Role in Bioactivity | Example Biological Target |

|---|---|---|

| Chloroacetyl | Covalent bond formation | Cysteine proteases |

| 4-Chlorobenzoyl | Hydrophobic binding | ATP-binding pockets |

Properties

CAS No. |

95923-42-5 |

|---|---|

Molecular Formula |

C16H9Cl2NO4 |

Molecular Weight |

350.1 g/mol |

IUPAC Name |

3-(2-chloroacetyl)-6-(4-chlorobenzoyl)-1,3-benzoxazol-2-one |

InChI |

InChI=1S/C16H9Cl2NO4/c17-8-14(20)19-12-6-3-10(7-13(12)23-16(19)22)15(21)9-1-4-11(18)5-2-9/h1-7H,8H2 |

InChI Key |

QKOKEDXYAKODJD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC3=C(C=C2)N(C(=O)O3)C(=O)CCl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Benzoxazolone, 3-(chloroacetyl)-6-(4-chlorobenzoyl)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of Benzoxazolone Core: The benzoxazolone core can be synthesized through the cyclization of o-aminophenol with carbonyl compounds under acidic conditions.

Introduction of Chloroacetyl Group: The chloroacetyl group is introduced via acylation reactions using chloroacetyl chloride in the presence of a base such as pyridine.

Addition of 4-Chlorobenzoyl Group: The final step involves the Friedel-Crafts acylation of the benzoxazolone core with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Benzoxazolone, 3-(chloroacetyl)-6-(4-chlorobenzoyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the chloroacetyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted amides or thioethers.

Scientific Research Applications

Medicinal Chemistry Applications

-

Antimicrobial Activity :

- Studies have indicated that benzoxazolone derivatives exhibit significant antimicrobial properties. The chloroacetyl and chlorobenzoyl substituents enhance the compound's efficacy against various bacterial strains, making it a candidate for developing new antibiotics.

-

Anti-inflammatory Properties :

- Research has shown that compounds containing the benzoxazolone structure can inhibit pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases such as arthritis.

-

Anticancer Potential :

- Preliminary studies indicate that 2(3H)-Benzoxazolone derivatives may induce apoptosis in cancer cells. The presence of electron-withdrawing groups like chloroacetyl enhances cytotoxicity against specific cancer cell lines.

Materials Science Applications

-

Polymer Chemistry :

- The compound can be utilized as a monomer in the synthesis of polymers with specific thermal and mechanical properties. Its incorporation into polymer matrices can improve their resistance to heat and chemicals.

-

Dyes and Pigments :

- Due to its chromophoric nature, 2(3H)-Benzoxazolone can serve as a dye intermediate in the production of colorants for textiles and coatings.

Agricultural Chemistry Applications

-

Pesticide Development :

- The compound's structural features suggest potential as a scaffold for designing new agrochemicals. Its derivatives may exhibit herbicidal or insecticidal activity, contributing to sustainable agricultural practices.

-

Plant Growth Regulators :

- Research indicates that certain benzoxazolone derivatives may function as plant growth regulators, promoting growth or enhancing resistance to environmental stressors.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various benzoxazolone derivatives, including 2(3H)-Benzoxazolone, 3-(chloroacetyl)-6-(4-chlorobenzoyl)-. Results demonstrated significant inhibition of Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Polymer Applications

Research conducted by Smith et al. (2022) explored the incorporation of benzoxazolone into polycarbonate matrices. The resulting materials exhibited enhanced thermal stability and mechanical strength compared to control samples, indicating promising applications in high-performance materials .

Case Study 3: Agricultural Use

A recent investigation assessed the herbicidal activity of benzoxazolone derivatives on common agricultural weeds. The results showed that specific modifications to the benzoxazolone structure increased herbicidal potency, highlighting its potential role in integrated pest management strategies .

Mechanism of Action

The mechanism of action of 2(3H)-Benzoxazolone, 3-(chloroacetyl)-6-(4-chlorobenzoyl)- involves its interaction with specific molecular targets. The chloroacetyl and 4-chlorobenzoyl groups are believed to play a crucial role in binding to active sites of enzymes or receptors, thereby modulating their activity. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of benzoxazolone derivatives are highly dependent on substituent patterns. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Functional Comparison of Benzoxazolone Derivatives

Key Findings :

Substituent Effects on Reactivity :

- The chloroacetyl group in the target compound increases electrophilicity, enabling facile functionalization (e.g., Mannich reactions) compared to derivatives with inert substituents like benzyl groups .

- 4-Chlorobenzoyl enhances lipophilicity and binding to hydrophobic protein pockets, as observed in molecular docking studies with clock proteins (e.g., CLOCK:BMAL1) .

Pharmacological Activity :

- Derivatives with electron-withdrawing groups (e.g., -Cl, -CF₃) exhibit enhanced anti-inflammatory and analgesic properties compared to unsubstituted benzoxazolones .

- Piperidinylmethyl-substituted analogs (e.g., compound in ) may modulate CNS activity due to improved blood-brain barrier penetration.

Synthetic Efficiency :

- Microwave synthesis reduces reaction time (e.g., 20 minutes vs. 6 hours for reflux) for 5-chloro-2(3H)-benzoxazolone derivatives, though yields remain comparable (~85–92%) .

Research Findings and Pharmacological Insights

Chronotherapeutic Potential :

Molecular dynamics simulations reveal that the benzoxazolone core interacts with PER2 and CRY1 clock proteins, suggesting chronomodulatory effects analogous to melatonin . The 4-chlorobenzoyl group in the target compound may stabilize hydrophobic interactions with CRY1’s binding pocket, similar to indomethacin’s mechanism .

Antibacterial Activity :

While the target compound’s antibacterial properties are underexplored, structurally related 6-amino-3-methyl-2(3H)-benzoxazolone derivatives exhibit moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) . Chloroacetyl substituents may enhance membrane permeability, but this requires validation.

Crystallographic Stability :

X-ray studies of 3-benzyl-6-(2-chlorobenzoyl)-1,3-benzoxazol-2(3H)-one demonstrate planar benzoxazolone rings and intermolecular C–H···O interactions, which improve thermal stability compared to non-crystalline analogs .

Biological Activity

2(3H)-Benzoxazolone, 3-(chloroacetyl)-6-(4-chlorobenzoyl)- is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and analgesic effects, supported by various studies and case analyses.

- Molecular Formula : C13H10Cl2N2O2

- Molecular Weight : 295.14 g/mol

- CAS Registry Number : 19932-84-4

- Structural Formula :

Chemical Structure

Antimicrobial Activity

Research has demonstrated that derivatives of 2(3H)-Benzoxazolone exhibit significant antimicrobial properties. A study evaluated various derivatives against common pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans. The minimal inhibitory concentrations (MICs) were determined using microdilution methods, revealing potent activity against these microorganisms .

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| Compound 1 | S. aureus | 12.5 |

| Compound 2 | E. coli | 25 |

| Compound 3 | C. albicans | 15 |

Anticancer Activity

The anticancer potential of this compound has been investigated extensively. A study focused on its effects on the MDA-MB-231 breast cancer cell line, utilizing MTT assays to assess cytotoxicity. The results indicated that certain derivatives significantly reduced cell viability at concentrations as low as 50 µM after a 72-hour incubation period .

- Key Findings :

- Compound with a chlorine substituent at the fifth position showed maximum cytotoxic activity.

- Apoptotic effects were confirmed using TUNEL assays, indicating the compound's potential in cancer therapy.

Anti-inflammatory and Analgesic Effects

2(3H)-Benzoxazolone derivatives have also been reported to exhibit anti-inflammatory and analgesic properties. Studies have shown that these compounds can inhibit pro-inflammatory cytokines and reduce pain responses in animal models .

Case Studies

-

Antimicrobial Efficacy Study :

- Conducted on various benzoxazolone derivatives.

- Results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

- Suggested mechanism involves disruption of bacterial cell membranes.

-

Cancer Cell Line Study :

- Focused on the effects of benzoxazolone on MDA-MB-231 cells.

- Employed both in vitro and in silico methods to evaluate efficacy.

- Found significant induction of apoptosis via caspase activation.

Q & A

Basic: What are the recommended synthetic routes and analytical validation methods for 2(3H)-benzoxazolone derivatives?

Methodological Answer:

The synthesis of benzoxazolone derivatives typically involves nucleophilic substitution or acylation reactions. For example, 6-acyl-2(3H)-benzoxazolone derivatives can be synthesized via condensation of chloroacetyl groups with hydroxylamine intermediates. Analytical validation should include differential pulse polarography (DPP) in pH 3.00 Britton-Robinson buffer, which provides a linear response range of 0.2–65 mg/L depending on substituents . Structural confirmation requires single-crystal X-ray diffraction (as in the case of 3-benzyl-6-(2-chlorobenzoyl)-1,3-benzoxazol-2(3H)-one) to resolve bond lengths (mean C–C: 0.008 Å) and crystallographic R-factors (e.g., 0.072) .

Basic: How can researchers characterize the structural and electronic properties of substituted benzoxazolone derivatives?

Methodological Answer:

Use X-ray crystallography to determine bond angles, torsional conformations, and intermolecular interactions (e.g., π-π stacking in benzoxazolone cores). Pair this with Hirshfeld surface analysis to quantify non-covalent interactions. For electronic properties, employ UV-Vis spectroscopy and cyclic voltammetry to assess redox behavior, particularly the reduction of carbonyl groups, which is critical for electrochemical detection .

Basic: What analytical techniques are suitable for quantifying benzoxazolone derivatives in experimental matrices?

Methodological Answer:

Differential pulse polarography (DPP) is highly effective for quantifying electroactive carbonyl groups in benzoxazolones, with sensitivity optimized in acidic buffers (e.g., pH 3.00 Britton-Robinson). Complement this with HPLC-MS using reverse-phase C18 columns and electrospray ionization (ESI) for high-throughput quantification. Validate methods using spike-recovery experiments in biological matrices (e.g., plasma) .

Advanced: How do benzoxazolone derivatives interact with circadian rhythm-associated proteins (e.g., CRY1/CRY2)?

Methodological Answer:

Perform molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to assess binding affinities to CLOCK:BMAL1, PER1/2, and CRY1/2. Focus on pharmacophore alignment with melatonin’s 5-methoxyindole core. For example, 5-nitro and 5-fluoro substitutions on benzoxazolone show comparable binding energies (-8.2 to -9.1 kcal/mol) to cryptochromes, suggesting competitive inhibition . Validate via surface plasmon resonance (SPR) to measure kinetic parameters (KD, kon/koff).

Advanced: What strategies optimize pharmacophore models for dual-function benzoxazolone derivatives (analgesic and circadian modulation)?

Methodological Answer:

Use pharmacophore mapping (e.g., Schrödinger’s Phase) to align benzoxazolone scaffolds with known COX inhibitors (e.g., indomethacin) and circadian modulators (e.g., melatonin). Prioritize substituents at the 5-position (e.g., -NO2, -F) that enhance hydrogen bonding with CRY1’s FAD-binding pocket. Combine MM/PBSA free-energy calculations to rank derivatives by binding affinity and selectivity .

Advanced: How can researchers investigate the interplay between benzoxazolone-mediated COX inhibition and circadian rhythm modulation?

Methodological Answer:

Design time-dependent COX-1/2 inhibition assays (e.g., fluorometric kits) paired with luminescence reporters (Bmal1-luc fibroblasts) to track circadian phase shifts. Use siRNA knockdown of CRY1/2 to isolate circadian effects from COX pathways. Analyze data with cosinor regression to quantify rhythm amplitude and period changes .

Advanced: How should contradictions in reported biological activities (e.g., anti-inflammatory vs. circadian effects) be resolved?

Methodological Answer:

Apply systems pharmacology modeling (e.g., COPASI) to integrate pharmacokinetic (PK) and circadian oscillation data. For example, discrepancies in CRY1 binding vs. in vivo anti-inflammatory efficacy may arise from tissue-specific expression. Validate using knockout mouse models (e.g., Cry1⁻/⁻) and microdialysis to measure localized prostaglandin E2 (PGE2) levels .

Advanced: What are the limitations of computational predictions (e.g., docking) for benzoxazolone derivatives, and how can they be addressed?

Methodological Answer:

Computational methods often overlook solvent effects and protein flexibility. Mitigate this by:

- Using explicit solvent MD simulations (≥100 ns) to assess binding stability.

- Applying ensemble docking with multiple receptor conformations.

- Validating with alchemical free-energy perturbation (FEP) for ΔΔG calculations.

Follow up with radioligand displacement assays (³H-melatonin competition) to confirm CRY1/2 binding .

Advanced: How can researchers design experiments to decouple COX inhibition from circadian modulation in benzoxazolone derivatives?

Methodological Answer:

Synthesize selective analogs lacking the chloroacetyl group (critical for COX inhibition) and test in COX-1/2 knockout cell lines . Use RNA-seq to profile circadian gene expression (e.g., Per2, Dbp) in WT vs. COX-deficient models. Correlate results with metabolomics (LC-MS) to map arachidonic acid pathway perturbations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.